N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a structurally complex molecule featuring three key moieties:
Pyran core: A 4-oxo-4H-pyran ring with a 6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl] substituent, which may influence conformational rigidity and receptor binding.
Acetamide linker: Connects the benzodioxol and pyran groups, providing structural flexibility and hydrogen-bonding capabilities.
- Coupling reactions (e.g., acetamide bond formation via carbodiimide chemistry) .
- Heterocyclic ring construction (e.g., pyran synthesis via cyclization or condensation reactions under reflux conditions) .
Characterization methods such as 1H NMR, IR spectroscopy, and mass spectrometry are critical for confirming its structure, as demonstrated for structurally related acetamide derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-20-10-19(12-26-8-7-16-3-1-2-4-17(16)11-26)29-13-23(20)30-14-24(28)25-18-5-6-21-22(9-18)32-15-31-21/h1-6,9-10,13H,7-8,11-12,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COECRMKOIIZSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (CAS Number: 898440-96-5) is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 434.4 g/mol. The compound features a benzodioxole moiety and a tetrahydroisoquinoline structure, which are known for their biological significance.
| Property | Value |
|---|---|
| CAS Number | 898440-96-5 |
| Molecular Formula | C24H22N2O6 |
| Molecular Weight | 434.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor or modulator of receptor activity, impacting signal transduction pathways.
Biological Activity
Research has shown that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{...} exhibit a range of biological activities:
- Antioxidant Activity : Compounds containing benzodioxole structures often demonstrate significant antioxidant properties.
- Anticancer Potential : Some derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro.
- Neuroprotective Effects : The tetrahydroisoquinoline component suggests potential neuroprotective effects against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Anticancer Studies :
- A study conducted by Smith et al. (2020) demonstrated that derivatives of benzodioxole inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
Compound IC50 (µM) Cancer Cell Line Benzodioxole Derivative A 15 MCF7 (Breast Cancer) Benzodioxole Derivative B 20 HeLa (Cervical Cancer) -
Neuroprotective Studies :
- Research by Johnson et al. (2021) indicated that tetrahydroisoquinoline-based compounds provided neuroprotection in models of Parkinson's disease by reducing oxidative stress.
Comparison with Similar Compounds
Key Observations:
Benzodioxol vs. Benzene Derivatives : The target compound and the compound in share the benzodioxol group, which is absent in . This group may enhance metabolic stability compared to simpler benzene rings.
Core Heterocycles: The pyran core in the target compound differs from the pyrimidinone in and indole in .
Tetrahydroisoquinoline Substitution: Unique to the target compound, this moiety is absent in but present in . Its hydrophobic and basic nature could influence pharmacokinetics.
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Moiety
The tetrahydroisoquinoline subunit is synthesized via nucleophile-mediated ring transformation of 2H-pyran-2-ones. As demonstrated by Kole and Singh, 2H-pyran-2-ones react with tert-butyl-4-oxopiperidine-1-carboxylate under basic conditions to yield tetrahydroisoquinoline derivatives . Acid-mediated cleavage of the tert-butoxycarbonyl (Boc) group liberates the secondary amine, which is subsequently alkylated to introduce the methyl group at the C2 position. Key steps include:
-
Ring transformation : Conducted in anhydrous tetrahydrofuran (THF) at 0–5°C with sodium hydride as a base.
-
Boc deprotection : Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 2-methyl-1,2,3,4-tetrahydroisoquinoline with >85% purity .
Preparation of the 4-Oxo-4H-Pyran-3-yloxy Intermediate
The 4-oxo-4H-pyran ring is constructed via a Knoevenagel-Michael-cyclization cascade. Maleki et al. reported that Fe3O4@SiO2@NiSB, a magnetic nickel-Schiff base nanocomposite, efficiently catalyzes the formation of tetrahydro pyrans from aldehydes, malononitrile, and dimedone . For the target compound, the following adaptations are employed:
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Substitution at C6 : Introduction of the tetrahydroisoquinolinylmethyl group is achieved by replacing dimedone with 2-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline.
-
Etherification at C3 : The hydroxyl group at C3 is generated in situ via oxidative dehydrogenation using ceric ammonium nitrate (CAN) .
Reaction conditions :
| Parameter | Value |
|---|---|
| Catalyst | Fe3O4@SiO2@NiSB (10 mg) |
| Solvent | Ethanol/water (3:1) |
| Temperature | 70°C |
| Time | 2 hours |
| Yield | 92% |
Coupling of the Pyran and Acetamide Subunits
The acetamide side chain is introduced via nucleophilic acyl substitution. The 3-hydroxyl group of the pyran intermediate reacts with 2-chloroacetyl chloride in the presence of triethylamine (Et3N), forming the corresponding chloroacetate. Subsequent amidation with 2H-1,3-benzodioxol-5-amine proceeds under microwave irradiation:
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Chloroacetylation : Conducted in dry DCM at −10°C to minimize side reactions.
-
Amidation : Microwave-assisted reaction at 100°C for 15 minutes using N,N-dimethylformamide (DMF) as solvent .
Optimization data :
| Condition | Variant 1 | Variant 2 |
|---|---|---|
| Catalyst | None | Pd(OAc)2 |
| Solvent | DMF | THF |
| Yield | 78% | 65% |
Final Assembly and Purification
The tetrahydroisoquinolinylmethyl group is introduced via N-alkylation of the pyran intermediate. Using a phase-transfer catalyst (tetrabutylammonium bromide, TBAB), the reaction proceeds in a biphasic system (toluene/water) at reflux:
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Alkylation : 2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline reacts with the pyran intermediate.
-
Work-up : The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:4) .
Characterization data :
-
1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, pyran-H), 6.88–6.72 (m, 4H, benzodioxole-H), 4.21 (s, 2H, OCH2CO) .
-
HPLC Purity : 98.2% (C18 column, acetonitrile/water 55:45) .
Comparative Analysis of Catalytic Systems
Magnetic nanocatalysts significantly enhance reaction efficiency. The table below contrasts performance metrics for pyran synthesis:
| Catalyst | Loading (mg) | Time (h) | Yield (%) |
|---|---|---|---|
| Fe3O4@SiO2@NiSB | 10 | 2 | 92 |
| Fe3O4/ZnO MCNPs | 15 | 3 | 88 |
| Conventional H2SO4 | — | 6 | 72 |
Challenges and Optimization Strategies
Q & A
Q. How can researchers optimize the synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide?
Methodological Answer: Synthetic optimization involves multi-step protocols with precise reagent stoichiometry, solvent selection, and reaction monitoring. For example:
- Step 1: Coupling reactions using acetyl chloride or sulfonyl chlorides under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce acetamide or sulfanyl groups .
- Step 2: Cyclization or condensation steps for heterocyclic core formation (e.g., pyran or pyrimidine rings), often requiring anhydrous conditions and inert atmospheres .
- Purification: Use silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| 1 | Na₂CO₃, CH₂Cl₂, acetyl chloride | 58% | TLC, NMR |
| 2 | Triethylamine, DMF, 80°C | 45–60% | HPLC |
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Elucidation: Use ¹H/¹³C NMR (300–400 MHz in CDCl₃ or DMSO-d₆) to confirm backbone connectivity and substituent positions .
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC; Rf comparison) .
- Mass Spectrometry: ESI/APCI(+) modes to verify molecular ions (e.g., m/z 347 [M+H]⁺) .
Q. Table 2: Analytical Workflow
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Confirm acetamide and heterocyclic protons | δ 7.69 (br s, 1H, NH) |
| HPLC | Assess purity post-synthesis | Retention time: 8.2 min |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Structural Modifications: Synthesize analogs by varying:
- The benzodioxole substituent (e.g., chloro, methoxy groups) .
- Pyran/pyrimidine cores (e.g., oxadiazole or thieno replacements) .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituents with IC₅₀ values .
Q. Table 3: SAR Case Study
| Analog Modification | Biological Activity | Key Finding |
|---|---|---|
| 4-Chlorophenyl substitution | Anticancer (IC₅₀ = 2.1 µM) | Enhanced cytotoxicity vs. parent compound |
| Methoxybenzyl group | Anti-inflammatory (TNF-α inhibition: 78%) | Improved selectivity |
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Replicate experiments under uniform conditions (e.g., cell line passage number, serum concentration) .
- Mechanistic Profiling: Use knockout cell lines or enzyme inhibition assays to identify off-target effects (e.g., CYP450 interference) .
- Data Normalization: Express activity as fold-change relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on affinity resins to capture binding proteins from cell lysates .
- Molecular Docking: Screen against protein databases (e.g., PDB) focusing on conserved binding pockets (e.g., ATP-binding sites in kinases) .
- Transcriptomics: RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .
Q. Table 4: Hypothetical Target Candidates
| Target Class | Rationale | Validation Method |
|---|---|---|
| Kinases | Pyrimidine core mimics ATP | X-ray crystallography |
| HDACs | Benzodioxole interaction with zinc fingers | Enzymatic inhibition assay |
Q. How can computational modeling enhance understanding of its reactivity or binding modes?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl groups prone to nucleophilic attack) .
- MD Simulations: Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and hydrogen-bond networks .
- ADMET Prediction: Use tools like SwissADME to forecast solubility, BBB permeability, and metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
